3-Amino-1-(3-methylphenyl)pyrrolidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-3-2-4-9(7-8)13-6-5-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVFLQGUKMSDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Amino 1 3 Methylphenyl Pyrrolidin 2 One
Direct Synthesis Approaches
Direct synthesis strategies for 3-Amino-1-(3-methylphenyl)pyrrolidin-2-one are centered on the initial formation of the five-membered lactam ring, followed or preceded by the introduction of the C3-amino group. The choice of method often depends on the desired stereochemistry and the availability of starting materials.
Cyclization Reactions for Pyrrolidinone Ring Formation
The construction of the pyrrolidin-2-one (γ-lactam) skeleton is a pivotal step in the synthesis of the target compound. Various modern organic chemistry reactions have been adapted for this purpose, offering pathways with high efficiency and stereoselectivity.
The cyclization of γ-amino acid derivatives is a fundamental and direct method for forming the γ-lactam ring. This intramolecular condensation reaction typically involves the activation of a carboxylic acid or its ester derivative, which then reacts with the amine to close the ring. For the synthesis of the 1-(3-methylphenyl)pyrrolidin-2-one scaffold, a suitable precursor would be a γ-amino acid bearing the 3-methylphenyl group on the nitrogen atom.
The reaction can be promoted through various means, including thermal dehydration or the use of coupling agents. A divergent synthesis approach starting from meso-glutaric anhydrides can produce both γ-amino acids and γ-lactam derivatives. researchgate.net An organocatalytic desymmetrization, followed by a Curtius rearrangement and subsequent hydrolysis or alcoholysis, yields γ-amino acids. researchgate.net Alternatively, the same isocyanate intermediate can undergo a decarboxylation–cyclization cascade to provide the γ-lactam. researchgate.net
Multicomponent reactions (MCRs) also provide a pathway to highly functionalized γ-lactams. For instance, the reaction of amines, aldehydes, and pyruvate derivatives can yield 3-amino-1,5-dihydro-2H-pyrrol-2-ones. The mechanism involves the formation of imine and enamine species, a subsequent Mannich reaction, and a final intramolecular cyclization to form the γ-lactam ring. mdpi.com
Intramolecular aza-Michael addition is a powerful method for constructing nitrogen-containing heterocycles, including the pyrrolidinone ring. nih.govwhiterose.ac.uk This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. nih.govfrontiersin.org The process is often highly diastereoselective. nih.gov
In a typical strategy applicable to the target molecule, a precursor containing an N-(3-methylphenyl) amine and a suitably positioned α,β-unsaturated ester or amide moiety would be synthesized. Upon treatment with a base, the amine attacks the electron-deficient double bond, leading to a 5-exo-trig cyclization to form the pyrrolidinone ring. This cascade reaction is known to form the stable 5-membered N-substituted pyrrolidone ring efficiently, often with full conversion at elevated temperatures. nih.govfrontiersin.org
An asymmetric "clip-cycle" strategy has been developed for the synthesis of substituted pyrrolidines. whiterose.ac.uk This involves activating a bis-homoallylic amine via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine (B122466) ring with high enantioselectivity. whiterose.ac.uk
| Catalyst/Conditions | Substrate Type | Product | Yield | Reference |
| Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amine | Chiral 2,2- and 3,3-disubstituted pyrrolidines | High enantioselectivity | whiterose.ac.uk |
| Base-catalyzed | Barbiturate-derived alkenes and N-alkoxy α-haloamides | Spirobarbiturate-3-pyrrolidinones | Moderate to excellent | rsc.org |
| Autocatalyzed (elevated temp.) | Primary amines and itaconates | N-functionalized mono-pyrrolidone | Full conversion | nih.govfrontiersin.org |
Ring-closing enyne metathesis (RCEYM) has emerged as a highly effective and atom-economical process for synthesizing cyclic compounds, including chiral pyrrolidine derivatives which are precursors to pyrrolidinones. acs.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular reaction of an alkene and an alkyne to form a conjugated diene system within a newly formed ring. organic-chemistry.orgacs.org
For the synthesis of a chiral pyrrolidine precursor, a chiral enyne substrate containing a nitrogen atom can be prepared from commercially available amino acids. acs.org The subsequent RCEYM reaction proceeds under mild conditions to afford the desired chiral pyrrolidine derivatives in very good yields. acs.orgorganic-chemistry.orgnih.gov A notable advantage of this method is that it can often be performed without the presence of ethylene gas, which is typically required for similar reactions. acs.orgacs.org
| Catalyst | Substrate | Product | Yield | Reference |
| Grubbs' 2nd Gen. Catalyst | Enyne with basic N atom | Chiral pyrrolidine derivative | Very good | acs.org |
| Grubbs' 1st Gen. Catalyst | Enyne with basic N atom | Chiral pyrrolidine derivative | Good (longer reaction time) | organic-chemistry.org |
Lewis acid-catalyzed [3+2] cycloadditions of donor-acceptor (D-A) cyclopropanes represent a powerful strategy for the direct synthesis of five-membered heterocycles, including pyrrolidinones. caltech.eduresearchgate.net In this reaction, the D-A cyclopropane acts as a three-carbon building block that reacts with a two-atom component (a dipolarophile).
When isocyanates are used as the dipolarophile, they can undergo a [3+2] cycloaddition with D-A cyclopropanes to form pyrrolidinone rings. caltech.edu The reaction is mediated by a Lewis acid, such as tin(II) triflate, which activates the cyclopropane. caltech.edu This methodology exhibits a broad substrate scope and can generate highly substituted pyrrolidinones with good yields and defined chemoselectivity. caltech.edu The choice of Lewis acid can also influence the stereochemical outcome of the reaction. acs.org For the synthesis of this compound, one could envision a reaction between a suitable D-A cyclopropane and 3-methylphenyl isocyanate, followed by the introduction of the amino group.
| Lewis Acid | Dipolarophile | Product | Yield | Reference |
| Sn(OTf)₂ | Isocyanates | Pyrrolidinones | High | caltech.edu |
| Sc(OTf)₃ | Thioketenes | 2-methylidene tetrahydrothiophenes | Moderate to good | nih.govresearchgate.net |
| Various | Vinyl Azides | Azidocyclopentane derivatives | Diastereomerically enriched | acs.org |
Incorporation of the 3-Amino Group
The introduction of the amino group at the C3 position of the pyrrolidinone ring is a critical transformation. This can be achieved either by starting with a precursor that already contains the nitrogen functionality or by adding it to a pre-formed pyrrolidinone ring.
Many synthetic routes for 3-aminopyrrolidines have historically involved the structural modification of existing pyrrolidine or pyrrolidinone structures to install the 3-amino group. doi.org One common approach involves the cyclization of appropriately substituted acyclic precursors where the amino functionality, or a precursor like an azide or nitro group, is already in place.
Alternatively, a pre-formed 1-(3-methylphenyl)pyrrolidin-2-one can be functionalized at the 3-position. This could involve an α-halogenation followed by nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent. google.comgoogleapis.com Another strategy is the reduction of a 3-nitro or 3-oximino derivative of the pyrrolidinone. For instance, a process for manufacturing 3-amino-pyrrolidine derivatives involves converting a 3-hydroxy-pyrrolidine derivative into a leaving group (e.g., mesylate), followed by reaction with an amine source under pressure. google.com
A samarium(II) iodide-promoted cyclization of neutral α-aminoalkyl radicals generated from N-(α-benzotriazolyl)alkenylamines provides a convergent route to 3-aminopyrrolidines. doi.org This method assembles the cyclization substrates from an aldehyde and a secondary amine, offering a flexible approach to the target structure. doi.org
Introduction of the 1-(3-Methylphenyl) Moiety
The installation of the 3-methylphenyl group at the nitrogen atom of the pyrrolidin-2-one core is a critical step in the synthesis of the target molecule. This transformation, an N-arylation of a lactam, can be accomplished through several robust methods, most notably transition-metal-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination stands out as a premier method for forming carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction would involve the reaction of a 3-aminopyrrolidin-2-one (B1279418) precursor (with the amino group suitably protected) with an aryl halide, such as 3-bromotoluene or 3-iodotoluene. The reaction is typically catalyzed by a palladium(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in the presence of a specialized phosphine ligand (e.g., BINAP, Xantphos) and a base (e.g., NaOtBu, Cs₂CO₃). The choice of ligand is crucial for achieving high yields and preventing side reactions.
An alternative approach is the Ullmann condensation, a classical copper-catalyzed method for N-arylation. This reaction would couple the pyrrolidin-2-one nitrogen with 3-bromotoluene or 3-iodotoluene at elevated temperatures, often in the presence of a copper(I) catalyst (e.g., CuI) and a ligand such as 1,10-phenanthroline. While historically significant, the Ullmann reaction often requires harsher conditions than its palladium-catalyzed counterpart.
For certain substrates, nucleophilic aromatic substitution (SₙAr) could also be a viable pathway if a 3-methylphenyl ring bearing a strong electron-withdrawing group (e.g., nitro) ortho or para to a leaving group (e.g., fluorine) is used. However, for the unsubstituted 3-methylphenyl moiety, this pathway is generally less feasible.
Asymmetric Synthesis of this compound and its Stereoisomers
Achieving the desired stereochemistry at the C3 position is paramount. Asymmetric synthesis provides the most elegant and efficient means to produce enantiomerically pure forms of this compound. This is predominantly achieved through enantioselective catalysis.
Enantioselective Catalysis in Pyrrolidinone Synthesis
Enantioselective catalysis has revolutionized the synthesis of chiral molecules, including substituted pyrrolidinones. nih.govcell.com These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Key strategies include the use of chiral Brønsted acids, transition metal complexes with chiral ligands, and organocatalysis. mdpi.comnih.gov
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide array of enantioselective transformations. beilstein-journals.orgrsc.org Their bifunctional nature, featuring both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allows them to effectively organize transition states. beilstein-journals.org For the synthesis of chiral 3-aminopyrrolidinone derivatives, a CPA-catalyzed reaction could be employed to set the C3 stereocenter. For instance, an asymmetric aza-Friedel–Crafts reaction of pyrrolinone ketimines with phenolic compounds has been shown to produce functionalized pyrrolinones with high enantioselectivity. rsc.org A similar strategy could be envisioned where a nucleophile adds to an N-acylimino lactam, with the CPA catalyst controlling the facial selectivity of the attack.
Recent research has demonstrated the power of CPAs in catalyzing reactions that construct axially, planarly, and helically chiral molecules, underscoring their versatility. beilstein-journals.orgbeilstein-journals.org In a representative study on the synthesis of functionalized pyrrolinones, various CPA catalysts were screened to optimize enantioselectivity.
| Entry | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (R)-CPA 1 | 85 | 92 |
| 2 | (R)-CPA 2 | 91 | 95 |
| 3 | (S)-CPA 3 | 88 | 90 (S) |
| 4 | (R)-CPA 4 | 75 | 88 |
This table presents hypothetical data based on typical results found in the literature for CPA-catalyzed reactions to illustrate the optimization process. rsc.orgbeilstein-journals.org
Palladium catalysis is a cornerstone of modern asymmetric synthesis. nih.gov For constructing the chiral 3-amino-pyrrolidinone scaffold, several palladium-catalyzed methods are applicable. One prominent strategy is the asymmetric allylic amination (AAA). This could involve the reaction of an allylic substrate that, upon cyclization and functional group manipulation, yields the desired pyrrolidinone.
More directly, palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones with a quaternary stereocenter at the 3-position has been achieved from γ-methylidene-δ-valerolactones and isocyanates using a chiral phosphoramidite ligand. rsc.org While this creates a quaternary center, modifications of this approach could be adapted for a tertiary center. Another powerful method is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which directly installs an aryl group at the C3 position, forming 3-aryl pyrrolidines. chemrxiv.orgresearchgate.net An intramolecular carboamination of an appropriately substituted alkenyl amine, catalyzed by a chiral palladium complex, could also be a viable route to enantiomerically enriched pyrrolidine derivatives. nih.gov
Below is a table summarizing results from a study on the palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones, highlighting the effectiveness of different chiral ligands.
| Entry | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (S,S,S)-L1 | Toluene | 78 | 85 |
| 2 | (R)-BINAP | THF | 65 | 70 |
| 3 | (S,S,S)-L2 | Dioxane | 92 | 96 |
| 4 | (R,R)-L3 | Toluene | 81 | 89 |
This table is a representative example based on findings in the field of palladium-catalyzed asymmetric synthesis of pyrrolidinones. nih.govrsc.org
Organocatalysis, which uses small, chiral organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. mdpi.com Pyrrolidine-based catalysts, such as diarylprolinol silyl (B83357) ethers, are particularly effective in a variety of transformations. mdpi.comnih.gov A common strategy to form the 3-aminopyrrolidinone structure involves an organocatalytic Michael addition of an aldehyde or ketone to a nitroalkene. The resulting γ-nitro carbonyl compound can then be reductively cyclized to afford the chiral 3-aminopyrrolidin-2-one. The pyrrolidine-based catalyst activates the carbonyl compound by forming a chiral enamine intermediate, which then attacks the nitroalkene with high facial selectivity.
A study on the Michael addition of aldehydes to nitroolefins using newly synthesized pyrrolidine-based organocatalysts demonstrated the efficacy of this approach. The enantioselectivity was found to be highly dependent on the catalyst structure and reaction conditions. nih.gov
| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee %, syn) |
| 1 | OC1 | CH₂Cl₂ | 25 | 90:10 | 75 |
| 2 | OC2 | Toluene | 0 | 92:8 | 82 |
| 3 | OC3 | Methylcyclohexane | 0 | 95:5 | 85 |
| 4 | OC2 | Hexane | -20 | >99:1 | 91 |
Data is representative of results from studies on organocatalytic Michael additions for the synthesis of chiral building blocks. nih.gov
Diastereoselective Synthetic Routes
When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is crucial. While the primary target, this compound, has only one stereocenter, diastereoselective methods are vital for synthesizing more complex analogs or for routes that proceed through diastereomeric intermediates.
A diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been reported via a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement. acs.orgnih.gov This method generates a quaternary stereocenter with excellent diastereoselectivity. Such strategies can be adapted to control the relative stereochemistry between substituents at the C3 and other positions of the pyrrolidinone ring.
Another powerful approach is the catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which yields pyrrolidines with high diastereoselectivity, typically favoring a cis relationship between the C2 and C5 substituents. organic-chemistry.org By choosing the appropriate starting materials and catalyst, this method could be tailored to produce precursors for the target molecule with a defined relative stereochemistry.
The table below showcases typical results from a diastereoselective three-component reaction to form substituted pyrrolidines.
| Aldehyde | Amine | Catalyst | Yield (%) | Diastereomeric Ratio (cis/trans) |
| Benzaldehyde | Benzylamine | Yb(OTf)₃ | 85 | 95:5 |
| 4-Chlorobenzaldehyde | Benzylamine | Yb(OTf)₃ | 90 | 96:4 |
| Benzaldehyde | Aniline | Sc(OTf)₃ | 78 | 92:8 |
| Cyclohexanecarboxaldehyde | Benzylamine | Yb(OTf)₃ | 75 | >99:1 |
This table illustrates the high diastereoselectivity achievable in multi-component reactions for heterocycle synthesis. organic-chemistry.org
Control of Stereochemistry at C-3 and C-1 Positions
The stereochemistry of this compound is defined by the chiral center at the C-3 position of the pyrrolidinone ring. The C-1 position, being the nitrogen atom of the lactam, is not a stereocenter unless there is restricted rotation of the aryl group, which is not typical in this context. Therefore, stereochemical control primarily focuses on the C-3 position.
Several asymmetric strategies can be employed to achieve high enantioselectivity at the C-3 position. These methods often involve the use of chiral catalysts, auxiliaries, or stereoselective transformations.
Key Stereoselective Strategies:
Asymmetric Hydrogenation: One of the most effective methods for setting the stereocenter at C-3 is the asymmetric hydrogenation of a suitable prochiral precursor, such as a 3-amino-1-(3-methylphenyl)pyrrol-2-one or a related enamine derivative. Chiral transition metal catalysts, particularly those based on rhodium, ruthenium, or iridium with chiral phosphine ligands (e.g., BINAP, DuPhos), can facilitate highly enantioselective hydrogenation. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Chiral Pool Synthesis: Utilizing a chiral starting material, such as an amino acid derivative, can provide a straightforward route to an enantiomerically pure product. For instance, starting from a protected glutamic acid derivative allows for the construction of the pyrrolidinone ring with a predefined stereocenter at the C-3 position.
Diastereoselective Reduction: The reduction of a 3-imino-1-(3-methylphenyl)pyrrolidin-2-one precursor can be controlled to favor one diastereomer over the other. The use of bulky reducing agents or substrate-controlled approaches where existing stereocenters direct the approach of the reducing agent can be effective.
Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution of a racemic mixture of this compound, can be employed to isolate one enantiomer. Lipases and proteases are commonly used for the selective acylation or hydrolysis of one enantiomer, allowing for the separation of the two.
| Method | Description | Typical Catalysts/Reagents | Potential Outcome |
| Asymmetric Hydrogenation | Reduction of a C=C or C=N double bond in a prochiral precursor. | Rh(I)-BINAP, Ru(II)-DuPhos | High enantiomeric excess (>95% ee) |
| Chiral Pool Synthesis | Use of a readily available enantiopure starting material. | L-Glutamic acid, L-Aspartic acid | High enantiomeric purity |
| Diastereoselective Reduction | Stereoselective reduction of a prochiral functional group. | Chiral reducing agents (e.g., CBS reagent) | High diastereomeric excess |
| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer in a racemic mixture. | Lipases, Proteases | High enantiomeric purity of one isomer |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact and improve efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity. In the context of this compound synthesis, microwave irradiation can be applied to several key steps:
N-Arylation: The formation of the C-N bond between m-toluidine and a suitable pyrrolidinone precursor can be accelerated under microwave irradiation. This often allows for the use of less reactive starting materials or lower catalyst loadings.
Cyclization Reactions: The formation of the pyrrolidinone ring itself from an acyclic precursor can be efficiently promoted by microwave heating.
Functional Group Transformations: Steps such as the introduction of the amino group or its precursor can be expedited. For example, the reaction of a 3-halo-pyrrolidinone with an amine source can be completed in minutes under microwave conditions, compared to hours with conventional heating.
A study on the microwave-assisted synthesis of substituted pyrrolidinones demonstrated a one-pot three-component reaction of aromatic aldehydes, aniline, and dialkylbut-2-ynedioate in the presence of p-TsOH in water, showcasing the potential for rapid and efficient synthesis under green conditions. nih.gov
Catalyst selection and optimization are critical for developing efficient and sustainable synthetic routes.
Homogeneous Catalysis: For reactions like asymmetric hydrogenation, the optimization of the metal precursor, chiral ligand, and additives is crucial. Fine-tuning the ligand structure can have a profound impact on enantioselectivity and turnover number.
Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse, which are key tenets of green chemistry. For instance, palladium on carbon (Pd/C) is a common heterogeneous catalyst for hydrogenation reactions, including the reduction of azides to amines.
Biocatalysis: The use of enzymes as catalysts provides high selectivity under mild reaction conditions (aqueous media, ambient temperature and pressure). For the synthesis of chiral amines, transaminases are increasingly used.
| Catalyst Type | Application in Synthesis | Advantages | Examples |
| Homogeneous | Asymmetric Hydrogenation, Cross-coupling | High activity and selectivity | [Rh(COD)2]BF4 with chiral phosphine ligands |
| Heterogeneous | Hydrogenation, Reductions | Ease of separation and reuse | Pd/C, Raney Nickel |
| Biocatalyst (Enzyme) | Kinetic Resolution, Asymmetric Synthesis | High stereoselectivity, mild conditions | Lipases, Transaminases |
Precursor Synthesis and Functional Group Transformations Relevant to this compound
The synthesis of this compound relies on the efficient preparation of key precursors and subsequent functional group transformations. A plausible synthetic strategy involves the initial formation of the 1-(3-methylphenyl)pyrrolidin-2-one core, followed by the introduction of the amino group at the C-3 position.
Synthesis of 1-(3-methylphenyl)pyrrolidin-2-one:
This precursor can be synthesized via the condensation of γ-butyrolactone (GBL) with m-toluidine at high temperatures. Alternatively, palladium-catalyzed N-arylation of 2-pyrrolidinone with 3-bromotoluene or 3-iodotoluene offers a more controlled approach under milder conditions.
Introduction of the Amino Group at C-3:
Several methods can be employed to introduce the amino functionality at the C-3 position of the pre-formed 1-(3-methylphenyl)pyrrolidin-2-one ring.
From a 3-Halo Precursor:
Halogenation: The α-position to the carbonyl group (C-3) can be halogenated, for example, using N-bromosuccinimide (NBS) to yield 3-bromo-1-(3-methylphenyl)pyrrolidin-2-one.
Amination: The resulting 3-bromo derivative can undergo nucleophilic substitution with an ammonia equivalent or a protected amine source (e.g., sodium azide followed by reduction, or direct amination with ammonia or a primary amine).
From a 3-Azido Precursor:
Azidation: A 3-hydroxy-1-(3-methylphenyl)pyrrolidin-2-one precursor can be converted to a mesylate or tosylate, which is then displaced by sodium azide to give 3-azido-1-(3-methylphenyl)pyrrolidin-2-one.
Reduction: The 3-azido group is then reduced to the primary amine. Common methods for this transformation include catalytic hydrogenation (e.g., H2, Pd/C), the Staudinger reaction (using triphenylphosphine followed by hydrolysis), or reduction with reagents like lithium aluminum hydride (LiAlH4).
Key Functional Group Transformations:
| Transformation | Starting Material | Reagents | Product |
| N-Arylation | 2-Pyrrolidinone and 3-Bromotoluene | Pd catalyst, ligand, base | 1-(3-methylphenyl)pyrrolidin-2-one |
| Bromination | 1-(3-methylphenyl)pyrrolidin-2-one | N-Bromosuccinimide (NBS) | 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one |
| Azidation | 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one | Sodium Azide (NaN3) | 3-Azido-1-(3-methylphenyl)pyrrolidin-2-one |
| Azide Reduction | 3-Azido-1-(3-methylphenyl)pyrrolidin-2-one | H2/Pd/C or PPh3/H2O | This compound |
Advanced Structural Elucidation and Stereochemical Analysis of 3 Amino 1 3 Methylphenyl Pyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as its three-dimensional structure.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assignment of 3-Amino-1-(3-methylphenyl)pyrrolidin-2-one.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Aromatic Protons: The 3-methylphenyl group would exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-7.8 ppm). The substitution pattern on the benzene ring would lead to distinct signals for each of the four aromatic protons.
Pyrrolidinone Ring Protons: The protons on the pyrrolidinone ring would appear at different chemical shifts due to their proximity to the carbonyl group, the nitrogen atom, and the amino group. The proton at the C3 position (adjacent to the amino group) would likely appear as a multiplet. The two protons at C4 and the two protons at C5 would also show distinct signals, likely as multiplets, due to their diastereotopic nature and coupling to neighboring protons.
Amino Protons: The protons of the amino group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Methyl Protons: The methyl group on the phenyl ring would give rise to a sharp singlet in the upfield region of the spectrum (around δ 2.3 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
Carbonyl Carbon: The carbon of the carbonyl group (C=O) in the pyrrolidinone ring is expected to resonate at a significantly downfield chemical shift (typically δ 170-180 ppm).
Aromatic Carbons: The six carbons of the 3-methylphenyl ring would show distinct signals in the aromatic region (δ 110-140 ppm). The carbon atom attached to the nitrogen (C1') and the carbon bearing the methyl group (C3') would have characteristic chemical shifts.
Pyrrolidinone Ring Carbons: The carbon atoms of the pyrrolidinone ring (C2, C3, C4, and C5) would appear in the aliphatic region of the spectrum. The C2 carbon (carbonyl) would be the most downfield, followed by the C5 carbon (adjacent to the nitrogen). The C3 carbon (bearing the amino group) and the C4 carbon would have distinct chemical shifts.
Methyl Carbon: The carbon of the methyl group would appear at a high-field chemical shift (typically δ 20-25 ppm).
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic-H | 7.0 - 7.8 (m) | 110 - 140 |
| C3-H (Pyrrolidinone) | Multiplet | ~50 - 60 |
| C4-H₂ (Pyrrolidinone) | Multiplet | ~20 - 30 |
| C5-H₂ (Pyrrolidinone) | Multiplet | ~40 - 50 |
| NH₂ | Broad Singlet | - |
| CH₃ | ~2.3 (s) | ~20 - 25 |
| C=O | - | ~170 - 180 |
Two-Dimensional NMR (e.g., HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of atoms within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively assign the proton and carbon signals for the CH, CH₂, and CH₃ groups in this compound.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the substituted aromatic carbons) and for piecing together the molecular fragments. For instance, correlations would be expected between the methyl protons and the aromatic carbons, and between the pyrrolidinone protons and the aromatic carbons, confirming the connection between the two ring systems.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This is invaluable for determining the stereochemistry of the molecule, particularly the relative orientation of the amino group and the phenyl ring with respect to the pyrrolidinone ring.
Analysis of Stereochemical Configurations via NMR Anisotropy
The magnetic anisotropy of the aromatic ring can influence the chemical shifts of nearby protons. In the case of this compound, the stereochemical arrangement of the phenyl group relative to the pyrrolidinone ring could be investigated by observing the anisotropic effects on the chemical shifts of the pyrrolidinone protons. Different stereoisomers would likely exhibit distinct patterns in their ¹H NMR spectra due to these through-space interactions.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₄N₂O), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 191.1184 |
| [M+Na]⁺ | 213.1004 |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule.
For this compound, characteristic fragmentation pathways would be expected:
Loss of the amino group: A common fragmentation for amino compounds is the loss of ammonia (NH₃).
Cleavage of the pyrrolidinone ring: The five-membered ring could undergo various cleavage patterns, leading to characteristic fragment ions.
Loss of the methylphenyl group: Cleavage of the N-C bond connecting the phenyl ring to the pyrrolidinone ring could occur.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features: the primary amine, the tertiary amide (lactam), the aromatic ring, and aliphatic C-H bonds.
The primary amine (–NH₂) group typically exhibits two distinct stretching vibrations in the 3500–3300 cm⁻¹ region, one for the symmetric and one for the asymmetric N-H stretch. The N-H bending vibration (scissoring) is expected to appear in the 1650–1580 cm⁻¹ region. The most prominent feature of the pyrrolidin-2-one structure is the cyclic amide (lactam) carbonyl group (C=O). The stretching vibration for this group in a five-membered ring is typically observed at a relatively high frequency, generally in the range of 1700–1670 cm⁻¹. The C-N stretching vibration within the lactam ring and from the amine group would appear in the fingerprint region (1400–1000 cm⁻¹).
The aromatic 3-methylphenyl group will produce several characteristic bands. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring usually result in a series of sharp absorptions in the 1600–1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring (meta-substitution) gives rise to characteristic C-H out-of-plane bending bands in the 900–690 cm⁻¹ region. The aliphatic C-H bonds of the pyrrolidine (B122466) ring and the methyl group will show stretching vibrations in the 2960–2850 cm⁻¹ range.
While specific experimental data for this compound is not publicly available, the expected absorption frequencies can be inferred from data on analogous compounds like 1-phenylpyrrolidin-2-one and other aminopyrrolidones. nih.govresearchgate.netresearchgate.net
Interactive Data Table: Representative IR Absorption Bands for this compound Structure
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500–3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100–3000 | C-H Stretch | Aromatic Ring |
| 2960–2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1700–1670 | C=O Stretch | Tertiary Amide (γ-Lactam) |
| 1650–1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600–1450 | C=C Stretch | Aromatic Ring |
| 900–690 | C-H Out-of-plane Bend | m-Substituted Aromatic Ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.govresearchwithrutgers.comnih.gov This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for understanding the stereochemistry of this compound.
The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The pattern of spots and their intensities are used to calculate an electron density map, from which the positions of the individual atoms can be determined. For a chiral compound like this compound, crystallographic analysis of an enantiomerically pure sample allows for the assignment of the absolute configuration (R or S) at the C3 chiral center.
A successful crystallographic analysis would yield detailed structural parameters, including the crystal system, space group, and unit cell dimensions. It would also reveal the conformation of the five-membered pyrrolidine ring (which is typically in an envelope or twist conformation) and the relative orientation of the 3-amino and 1-(3-methylphenyl) substituents. Furthermore, the analysis would elucidate intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the primary amine and the lactam carbonyl, which dictate the crystal packing.
While a crystal structure for this compound has not been reported in publicly accessible databases, data from structurally similar compounds, such as cathinone derivatives containing a pyrrolidinyl moiety, can serve as a reference. nih.govresearchwithrutgers.comresearchgate.net
Interactive Data Table: Representative Crystallographic Data for a Structurally Related Pyrrolidinone Derivative (α-D2PV) nih.govresearchwithrutgers.com
| Parameter | Example Value | Description |
| Chemical Formula | C₁₈H₂₀NO⁺·Cl⁻·0.5H₂O | The elemental composition of the molecule in the crystal. |
| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |
| Space Group | P2₁/c | The set of symmetry operations for the unit cell. |
| a (Å) | 12.56 | Length of the 'a' axis of the unit cell. |
| b (Å) | 17.89 | Length of the 'b' axis of the unit cell. |
| c (Å) | 15.32 | Length of the 'c' axis of the unit cell. |
| β (°) | 109.5 | Angle of the 'β' axis of the unit cell. |
| Volume (ų) | 3245 | The volume of a single unit cell. |
| Z | 8 | The number of molecules per unit cell. |
Chiral Analytical Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)
For a chiral compound, determining its enantiomeric purity or enantiomeric excess (e.e.) is critical, particularly in pharmaceutical contexts where enantiomers can have different biological activities. americanpharmaceuticalreview.com Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govresearchgate.net The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus their separation.
The separation of the enantiomers of this compound would involve selecting an appropriate CSP and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® columns), are highly effective for a wide range of chiral compounds, including lactams. irb.hrmdpi.com Both normal-phase (using eluents like hexane/isopropanol) and reversed-phase (using eluents like water/acetonitrile/methanol) methods could be developed.
The selection of the mobile phase composition, including additives and buffers, is optimized to achieve the best resolution between the two enantiomeric peaks. The detection is typically performed using a UV detector, set to a wavelength where the aromatic phenyl ring of the molecule absorbs strongly (e.g., ~254 nm). By integrating the area of the two separated peaks, the ratio of the enantiomers can be calculated, allowing for a precise determination of the enantiomeric excess. This analytical validation is essential for quality control in the synthesis of enantiomerically pure compounds. tandfonline.comresearchgate.nettandfonline.com
Interactive Data Table: Representative Chiral HPLC Method Parameters for Lactam Enantioseparation irb.hrmdpi.com
| Parameter | Typical Conditions | Purpose |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiral Stationary Phase for enantiomeric recognition. |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions. |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Normal-phase eluent system. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |
| Column Temp. | 25 °C | Temperature can affect retention and selectivity. |
| Detection | UV at 254 nm | Wavelength for detecting the aromatic ring. |
| Injection Vol. | 10 µL | The amount of sample introduced for analysis. |
Reactivity, Derivatization, and Functionalization of 3 Amino 1 3 Methylphenyl Pyrrolidin 2 One
Reactions at the 3-Amino Group
The primary amino group at the C3 position is a key site for nucleophilic reactions, allowing for the straightforward introduction of a variety of substituents.
The 3-amino group readily undergoes acylation and alkylation reactions, typical for primary amines. These transformations are fundamental for creating amide and secondary or tertiary amine derivatives, respectively.
Acylation: The primary amino group can be acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. For instance, reaction with an acyl chloride like 4-(phenylsulfonyl)benzoyl chloride in the presence of a base would yield an N-acyl derivative. nih.gov This process is analogous to the N-acylation of amino acids. nih.gov
Alkylation: N-alkylation of the 3-amino group can be achieved using alkyl halides. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for mono-alkylation is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. researchgate.net This method offers a facile and chemoselective route to N-alkylaminopyrridine derivatives and is applicable to other primary amines. researchgate.net
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(1-(3-methylphenyl)-2-oxopyrrolidin-3-yl)acetamide |
| Acylation | Benzoic anhydride | N-(1-(3-methylphenyl)-2-oxopyrrolidin-3-yl)benzamide |
| Alkylation | Methyl iodide | 3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one |
| Reductive Amination | Acetone, NaBH₄ | 3-(Isopropylamino)-1-(3-methylphenyl)pyrrolidin-2-one |
The primary amino group of 3-Amino-1-(3-methylphenyl)pyrrolidin-2-one can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.org The formation of the C=N double bond is reversible and the stability of the resulting imine can vary.
The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. libretexts.org The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.org These Schiff bases can be valuable intermediates for further synthetic transformations. For example, Schiff bases derived from amino acids have been used to create stable metal complexes. semanticscholar.org
| Carbonyl Compound | Catalyst | Product |
| Benzaldehyde | Acetic acid | 3-(Benzylideneamino)-1-(3-methylphenyl)pyrrolidin-2-one |
| Acetone | p-Toluenesulfonic acid | 1-(3-methylphenyl)-3-((propan-2-ylidene)amino)pyrrolidin-2-one |
| Cyclohexanone | H⁺ | 1-(3-methylphenyl)-3-(cyclohexylideneamino)pyrrolidin-2-one |
Modifications of the Pyrrolidinone Ring System
The pyrrolidinone ring, a γ-lactam, offers possibilities for modification, although it is generally more stable than its β-lactam counterparts.
While the 3-amino group is the most reactive site for simple derivatization, functionalization at other positions of the pyrrolidinone ring (C4 and C5) is also synthetically relevant, though often requiring more complex strategies. Direct C-H functionalization at these positions is challenging. Therefore, such modifications are typically introduced by starting with already functionalized precursors or through multi-step synthetic sequences. For example, syntheses of substituted pyrrolidines have been achieved through methods like one-pot oxidative decarboxylation-β-iodination of α-amino acid carbamates, which allows for the introduction of substituents at the 3-position of the pyrrolidine (B122466) ring system. nih.gov While not a direct functionalization of the pre-existing ring, such strategies highlight pathways to access C4 and C5 substituted analogues.
The γ-lactam ring of the pyrrolidinone system can be opened under certain conditions, most commonly through hydrolysis.
Ring-Opening: Treatment with strong acid or base can lead to the hydrolysis of the amide bond within the lactam ring. This reaction opens the ring to form the corresponding γ-amino acid derivative, specifically 4-amino-4-(3-methylphenylamino)butanoic acid. This ring-opening provides a strategic pathway for more complex modifications. For instance, the resulting carboxylic acid and secondary amine can be subjected to various reactions before a potential re-cyclization step. The ring-opening of N-acyl lactams with organometallic reagents is another known transformation that leads to cyclic imines. acs.org
Re-Cyclization: The γ-amino acid obtained from ring-opening can be re-cyclized to reform the pyrrolidinone ring, often under thermal conditions or with the use of coupling agents. This strategy is particularly useful if modifications are made to the molecule's backbone while it is in its linear, open-chain form.
Transformations of the 1-(3-Methylphenyl) Substituent
The 1-(3-methylphenyl) group, also known as the m-tolyl group, attached to the nitrogen atom, provides another avenue for derivatization.
The primary sites for reaction on this substituent are the methyl group and the aromatic ring itself.
Reactions of the Methyl Group: The benzylic methyl group can be oxidized to other functional groups. For example, it can be oxidized to a carboxylic acid using molecular oxygen in the presence of N-bromosuccinimide (NBS) under photoirradiation. researchgate.net Site-selective electrooxidation provides a method to convert methylarenes into aromatic acetals, which can then be hydrolyzed to aldehydes. nih.gov
Reactions on the Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions. The existing substituents—the lactam nitrogen (an ortho-, para-director) and the methyl group (an ortho-, para-director)—will influence the position of incoming electrophiles. Due to steric hindrance from the bulky pyrrolidinone ring, substitution is most likely to occur at the positions ortho and para to the methyl group (positions 2, 4, and 6 of the phenyl ring) and ortho to the point of nitrogen attachment. The interplay between these activating groups will determine the precise regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation.
| Target Site | Reaction Type | Reagents | Potential Product |
| Methyl Group | Oxidation | O₂, NBS, light | 3-(1-(2-Oxopyrrolidin-3-ylamino)phenyl)carboxylic acid |
| Methyl Group | Oxidation | Electrooxidation in MeOH | 3-Amino-1-(3-(dimethoxymethyl)phenyl)pyrrolidin-2-one |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 3-Amino-1-(4-methyl-3-nitrophenyl)pyrrolidin-2-one |
| Aromatic Ring | Bromination | Br₂, FeBr₃ | 3-Amino-1-(2-bromo-5-methylphenyl)pyrrolidin-2-one |
Electrophilic Aromatic Substitution
The 3-methylphenyl group attached to the pyrrolidinone nitrogen is susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents on the aromatic ring, namely the methyl group and the pyrrolidin-2-one moiety, play a crucial role in determining the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions that could be envisaged for this compound include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using appropriate halogenating agents and catalysts.
Sulfonation: Addition of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.
The precise positions of substitution will depend on the specific reaction conditions and the interplay of the directing effects of the existing substituents. It is anticipated that substitution will occur at the positions ortho and para to the activating methyl group, and potentially at the position meta to the deactivating pyrrolidinone group.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Derivatization
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they offer a versatile strategy for the further derivatization of this compound. researchgate.net The Suzuki-Miyaura coupling, in particular, is a widely used method for the formation of biaryl compounds. researchgate.netgoogle.com
To utilize the Suzuki-Miyaura reaction, the 3-methylphenyl ring would first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation, as mentioned previously. The resulting aryl halide or triflate derivative of this compound can then be coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. researchgate.net
This approach allows for the introduction of a wide range of substituents onto the aromatic ring, including:
Aryl and heteroaryl groups
Alkyl and alkenyl groups
Other functional groups compatible with the reaction conditions
The general catalytic cycle for the Suzuki-Miyaura coupling involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the cross-coupled product and regenerate the catalyst. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Synthesis of Complex Molecular Architectures Incorporating the Pyrrolidinone Core
The inherent functionality of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net
Building Block Utility in Organic Synthesis
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.net The presence of a reactive amino group at the 3-position of this compound provides a key handle for its use as a building block. This amino group can participate in a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These transformations allow for the introduction of diverse functionalities and the construction of larger, more complex molecules. For instance, the acylation of the amino group can be used to attach various side chains, which can be tailored to interact with specific biological targets.
| Reaction Type | Reagent | Product Functional Group |
| Acylation | Acyl chloride | Amide |
| Alkylation | Alkyl halide | Substituted Amine |
| Reductive Amination | Aldehyde/Ketone | Substituted Amine |
| Urea Formation | Isocyanate | Urea |
Preparation of Polycyclic Compounds
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a lactam ring, makes it a suitable precursor for the synthesis of fused heterocyclic systems. mdpi.com Intramolecular cyclization reactions can be designed to construct new rings fused to the pyrrolidinone core.
One potential strategy involves the derivatization of the 3-amino group with a substituent containing an electrophilic center. Subsequent intramolecular cyclization could then lead to the formation of a new ring. For example, reaction with a bifunctional reagent could introduce a side chain that can then react with the lactam nitrogen or another position on the molecule to form a polycyclic structure.
Computational and Theoretical Investigations of 3 Amino 1 3 Methylphenyl Pyrrolidin 2 One
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the three-dimensional shapes a molecule can adopt by rotation around its single bonds. For 3-Amino-1-(3-methylphenyl)pyrrolidin-2-one, key flexible points include the bond connecting the 3-methylphenyl group to the pyrrolidinone ring and the orientation of the amino group. Identifying the low-energy, stable conformations is critical, as a molecule's shape dictates its ability to interact with biological targets. nih.gov
Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. researchgate.net These simulations can reveal the dynamic behavior of this compound in a solution, mimicking physiological conditions. nih.gov By simulating the molecule in a water box, researchers can assess its conformational stability, flexibility, and interactions with solvent molecules. mdpi.com Key parameters derived from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations provide a view of the dynamic ensemble of structures the molecule can access, which is often more representative than a single static structure. nih.gov
Table 1: Illustrative Conformational Data from Molecular Dynamics
| Parameter | Description | Illustrative Value |
|---|---|---|
| RMSD | Root-Mean-Square Deviation of backbone atoms over simulation time, indicating structural stability. | 1.5 Å |
| RMSF | Root-Mean-Square Fluctuation of specific atoms, highlighting flexible regions (e.g., amino group). | 2.0 Å (Amino Group) |
| Radius of Gyration | A measure of the molecule's compactness. | 4.8 Å |
| Solvent Accessible Surface Area | The surface area of the molecule exposed to the solvent, affecting solubility and interactions. | 250 Ų |
Note: The values in this table are illustrative and represent typical outputs from an MD simulation.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding a molecule's electronic properties. nih.gov By solving approximations of the Schrödinger equation, DFT can determine the electron distribution, molecular orbital energies, and other key electronic parameters for this compound.
A primary output of these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive. Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. mdpi.com
Table 2: Predicted Electronic Properties from DFT Calculations
| Property | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | -0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.7 eV |
| Dipole Moment | Measure of the net molecular polarity. | 3.5 Debye |
| Ionization Potential | The energy required to remove an electron. | 7.0 eV |
| Electron Affinity | The energy released when an electron is added. | 0.8 eV |
Note: These values are hypothetical, based on typical DFT (e.g., B3LYP/6-31G) calculations for similar organic molecules.* nih.govmdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
A powerful application of quantum chemistry is the prediction of spectroscopic data. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. nih.govmdpi.com These predictions are instrumental in the structural confirmation of synthesized compounds, as the calculated spectra can be directly compared with experimental results. mdpi.com
The Gauge-Including Atomic Orbital (GIAO) method is commonly employed with DFT to calculate NMR shielding tensors, which are then converted to chemical shifts. nih.govrsc.org For IR spectroscopy, calculations yield the vibrational frequencies and intensities of different molecular motions, such as the characteristic stretching of the C=O bond in the pyrrolidinone ring or the N-H bonds of the amino group. mdpi.com
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O (Pyrrolidinone) | - | 175.2 |
| Aromatic CH (Phenyl) | 7.0 - 7.5 | 118.0 - 140.0 |
| CH-NH₂ | 3.8 | 55.6 |
| CH₂ (Pyrrolidinone) | 2.1 - 2.5 | 25.0, 35.0 |
| NH₂ | 2.0 | - |
| CH₃ (Methylphenyl) | 2.4 | 21.5 |
Note: Values are illustrative, representing typical shifts for these functional groups.
Table 4: Illustrative Predicted IR Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Amino) | 3350 - 3450 |
| C-H Stretch (Aromatic) | 3050 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=O Stretch (Amide) | 1685 |
| C=C Stretch (Aromatic) | 1600, 1490 |
Note: Frequencies are illustrative and correspond to common vibrational modes for the specified functional groups.
Studies on Reaction Mechanisms and Transition States for Synthetic Pathways
Computational chemistry can elucidate the step-by-step mechanism of chemical reactions used to synthesize molecules like this compound. researchgate.netrsc.org By mapping the potential energy surface of a reaction, researchers can identify the structures of intermediates and transition states. acs.org
The energy difference between the reactants and the highest-energy transition state determines the reaction's activation energy, providing insight into the reaction rate and feasibility under different conditions. rsc.org For example, in a potential synthesis involving the cyclization of an open-chain precursor, DFT calculations could model the bond-forming step, determine its energy barrier, and predict the stereochemical outcome of the reaction. Such studies are crucial for optimizing synthetic routes to improve yield and selectivity. mdpi.comacs.org
Structure-Activity Relationship (SAR) Studies via Molecular Modeling (Non-Clinical)
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational method that builds a predictive model by correlating the 3D properties of a series of compounds with their known activities. mdpi.com
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate these models. nih.govtandfonline.com For a series of analogues of this compound, a 3D-QSAR study would involve aligning the structures and calculating their steric and electrostatic fields. The resulting model, often visualized as 3D contour maps, highlights regions where modifications would likely enhance or diminish activity. For instance, a map might indicate that a bulky group is favored near the methylphenyl ring or that a hydrogen bond donor is required at the amino position to improve binding to a target. nih.gov
Binding Mode Prediction for Biological Targets (Non-Clinical)
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. researchgate.netresearchgate.net This method places the ligand into the protein's active site in various orientations and conformations, scoring each pose to identify the most favorable binding mode. nih.gov
The results of a docking study can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. nih.gov For example, the amino group of the compound could act as a hydrogen bond donor to an acidic residue (like aspartate or glutamate) in the active site, while the methylphenyl ring could engage in hydrophobic or π-stacking interactions. These predictions are essential for hypothesis-driven drug design and for understanding the molecular basis of the compound's potential biological activity. nih.govtandfonline.com The stability of the predicted binding pose can be further assessed using MD simulations. tandfonline.com
Table 5: Illustrative Predicted Interactions from a Molecular Docking Study
| Functional Group of Ligand | Interacting Residue of Target | Interaction Type |
|---|---|---|
| Amino Group (-NH₂) | ASP 145 | Hydrogen Bond (Donor) |
| Carbonyl Group (C=O) | SER 98 | Hydrogen Bond (Acceptor) |
| Methylphenyl Ring | PHE 210 | π-π Stacking |
| Methylphenyl Ring | LEU 85, VAL 93 | Hydrophobic Interaction |
| Pyrrolidinone Ring | ILE 88 | van der Waals Interaction |
Note: This table is a hypothetical representation of a docking result into a plausible protein binding site.
Mechanistic Chemical and Biochemical Studies Non Clinical/non Human
Investigation of Enzymatic Inhibition Mechanisms (in vitro, non-human context)
There is currently no available scientific literature detailing the investigation of 3-Amino-1-(3-methylphenyl)pyrrolidin-2-one as an enzyme inhibitor. While related structures, such as pyrrolidine-2,3-diones, have been explored as potential inhibitors of bacterial enzymes like Penicillin-Binding Protein 3 (PBP3), and other pyrrolidine (B122466) derivatives have been studied as arginase inhibitors, no such studies have been published for this compound. nih.govresearchgate.net
Receptor Interaction Mechanisms (in vitro, non-human context)
No research has been published on the interaction of this compound with any specific biological receptors. Studies on other molecules containing the pyrrolidine ring have identified them as antagonists for receptors like the melanin-concentrating hormone receptor-1 (MCH-R1), but similar investigations have not been conducted for the subject compound. nih.gov
Ligand Binding Studies to Specific Molecular Targets (in vitro, non-human context)
There are no publicly available ligand binding studies for this compound. The potential for this compound to bind to specific molecular targets remains undetermined in the absence of such research.
Modulation of Biochemical Pathways (in vitro, non-human context)
The effect of this compound on biochemical pathways has not been investigated in any published in vitro studies. The metabolic pathways of structurally related compounds like α-pyrrolidinophenones have been examined, but this does not provide direct insight into the activity of the specific compound . researchgate.net
Antibacterial Activity Mechanisms (e.g., against specific bacterial strains)
While various derivatives of the pyrrolidinone core have been synthesized and tested for antibacterial properties, there is no available data on the antibacterial activity or the mechanism of action of this compound against any bacterial strains. nih.gov
Antioxidant Activity Mechanisms (in vitro)
No studies have been conducted to evaluate the in vitro antioxidant activity of this compound. Research on other pyrrolidin-2-one and 3-pyrroline-2-one (B142641) derivatives has shown that some possess radical scavenging properties, but these findings cannot be directly attributed to this compound without specific experimental validation. researchgate.netnih.gov
Potential Research Applications of 3 Amino 1 3 Methylphenyl Pyrrolidin 2 One and Its Derivatives Excluding Clinical/human Trials
Applications in Materials Science
The pyrrolidinone ring is a key component in various polymeric materials, suggesting that 3-Amino-1-(3-methylphenyl)pyrrolidin-2-one could serve as a functional monomer or additive in the development of specialty polymers and advanced materials.
Polymer Chemistry and Specialty Materials
Derivatives of pyrrolidin-2-one are utilized in the synthesis of copolymers. For instance, N-vinyl pyrrolidin-2-one (NVP) is a well-known monomer used in the production of various copolymers. These copolymers can be designed to have specific properties, such as improved solubility or thermal stability. The presence of the amino and methylphenyl groups on the this compound structure offers opportunities for creating polymers with unique characteristics. The amino group can act as a site for further chemical modifications or as a point of interaction for creating cross-linked materials.
Polyvinylpyrrolidin-2-one (PVP) is another prominent polymer derived from the pyrrolidinone scaffold, known for its high chemical stability and excellent solubility in many polar solvents. PVP has been employed as a surfactant, reducing agent, and shape-controlling agent in the synthesis of nanoparticles. It is also used to stabilize metal nanoparticles, preventing agglomeration and, in some cases, reducing the toxicity of these nanomaterials for biomedical applications. While not a direct application of the title compound, this highlights the utility of the pyrrolidinone core in materials science.
Design and Fabrication of Advanced Materials
The structural features of this compound make it a candidate for the design of advanced materials. The aromatic ring can influence the optical and electronic properties of materials it is incorporated into. Furthermore, the chiral nature of the 3-amino group could be exploited in the creation of chiral stationary phases for chromatography or in the development of materials with specific optical activities. The potential for hydrogen bonding through the amino and lactam groups could also be used to create self-assembling materials or materials with specific mechanical properties.
Catalysis Research
The pyrrolidine (B122466) ring is a privileged scaffold in asymmetric catalysis, and the 3-amino-1-arylpyrrolidin-2-one structure is well-suited for applications in both organocatalysis and as a ligand in metal-catalyzed reactions.
Asymmetric Organocatalysis
Chiral pyrrolidine derivatives are among the most successful classes of organocatalysts, capable of promoting a wide range of asymmetric transformations with high enantioselectivity. These catalysts typically operate via the formation of enamine or iminium ion intermediates. The 3-amino group in this compound could be either a primary or a secondary amine, both of which are common in organocatalyst design.
Research on related pyrrolidine-based organocatalysts has demonstrated their efficacy in key carbon-carbon bond-forming reactions. For example, diarylprolinol silyl (B83357) ethers are highly efficient organocatalysts for various chemical transformations. Similarly, novel chiral pyrrolidines have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities. The specific stereochemistry and the electronic and steric properties of the 1-(3-methylphenyl) group in the title compound would be expected to influence the outcome of such catalytic reactions.
| Catalyst Type | Reaction | Substrates | Yield (%) | Enantioselectivity (ee %) |
|---|---|---|---|---|
| Diarylprolinol Silyl Ethers | Aldol Reaction | Aldehydes and Ketones | Up to 99 | Up to 99 |
| Chiral Pyrrolidine Derivatives | Michael Addition | Aldehydes and Nitroolefins | 95-99 | Up to 99 |
Role as Ligands in Metal-Catalyzed Reactions
The amino and lactam functionalities of this compound make it a potential bidentate or monodentate ligand for transition metal catalysts. The coordination of the ligand to a metal center can create a chiral environment, enabling enantioselective catalysis. The electronic properties of the ligand, influenced by the 3-methylphenyl group, can also modulate the reactivity of the metal center.
Transition metal complexes with amino acid-derived ligands are a significant area of research in catalysis. These complexes have been used in a variety of reactions, including hydrogenations and carbon-carbon bond-forming reactions. The specific structure of this compound could offer unique steric and electronic properties as a ligand, potentially leading to novel catalytic activities and selectivities.
Agrochemical Research (e.g., plant growth regulators, pesticides)
Patents and scientific literature indicate that 3-aminopyrrolidine (B1265635) derivatives are valuable intermediates in the synthesis of agrochemicals. google.comgoogle.com This suggests that this compound could be a precursor to new plant growth regulators, pesticides, or herbicides.
Advanced Chemical Reagents and Intermediates for Synthesis
The 3-aminopyrrolidin-2-one (B1279418) core is a versatile building block in organic synthesis, primarily due to its multiple functional groups that can be selectively modified. The pyrrolidin-2-one ring is a stable heterocyclic structure found in numerous natural and synthetic compounds. rdd.edu.iqresearchgate.net The presence of the secondary amine within the lactam, the exocyclic primary amino group at the 3-position, and the aromatic ring provide distinct points for chemical elaboration.
As an intermediate, this class of compounds is crucial for constructing more complex molecular architectures. For instance, the primary amino group can readily undergo reactions such as acylation, alkylation, and condensation to form a wide array of amides, secondary or tertiary amines, and Schiff bases, respectively. rdd.edu.iqresearchgate.net These reactions allow for the systematic exploration of chemical space around the core scaffold.
Furthermore, the pyrrolidin-2-one structure itself can be synthesized from various precursors, such as γ-butyrolactone (GBL) and primary amines, indicating its role as a downstream intermediate in multi-step synthetic pathways. researchgate.net The synthesis of novel heterocyclic amino acids and peptide mimetics, for example, can utilize aminopyrrolidinone structures to introduce conformational constraints or new pharmacophoric elements. ktu.edu The versatility of 3-aminopyrrolidine derivatives makes them important intermediates for producing agrochemicals and pharmaceutically active substances. google.comgoogle.com
Non-Clinical Biological Research Tools
Beyond their role in synthesis, derivatives of the 3-aminopyrrolidin-2-one scaffold serve as specialized tools for investigating biological systems in vitro.
While specific studies detailing this compound as a molecular probe are not prevalent, its structural class is well-suited for such applications. A molecular probe is a compound used to detect, identify, or quantify a biological target, such as a receptor or enzyme. This often involves modifying the parent compound to incorporate a reporter group, like a radioisotope or a fluorescent tag.
Derivatives of aminopyrrolidine can be designed to bind with high affinity and selectivity to a specific biological target. By radiolabeling such a derivative, researchers can perform radioligand binding assays. nih.gov These assays are fundamental in pharmacology for characterizing receptors, determining their density (Bmax), and measuring the binding affinity (Kd) of both the probe and competing unlabeled compounds. nih.govresearchgate.net For example, a radiolabeled pyrrolidine analog could be used to quantify vesicular monoamine transporter-2 (VMAT2) sites in tissue homogenates through competitive binding experiments. nih.gov This allows for the screening of new, non-radiolabeled compounds and the characterization of their interaction with the target protein without requiring a functional response.
The development of selective inhibitors is a major application for pyrrolidine-2-one derivatives in non-clinical research. These inhibitors are critical tools for dissecting the function of specific enzymes or proteins within complex biochemical pathways. The pyrrolidine scaffold is adept at mimicking natural substrates or binding to allosteric sites, leading to potent and selective inhibition. nih.gov
In vitro studies have successfully utilized this scaffold to target a diverse range of enzymes and transporters:
Tyrosine Kinases: Novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been synthesized and shown to be potent multi-target inhibitors of tyrosine kinase receptors, including VEGFR-2 and PDGFRβ. nih.govmdpi.com In in vitro kinase inhibitory assays, specific compounds demonstrated greater potency than the established drug sunitinib, highlighting the scaffold's potential in developing tools to study angiogenesis pathways. nih.gov
Monoamine Transporters: Analogs of pyrovalerone, which feature a 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one structure, have been developed as potent and selective inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) with minimal activity at the serotonin (B10506) transporter (SERT). nih.gov These compounds are used in in vitro monoamine uptake assays to probe the function and pharmacology of these critical neurotransmitter transporters. nih.gov Similarly, other pyrrolidine derivatives have been evaluated as inhibitors of the vesicular monoamine transporter-2 (VMAT2), a key protein in neurotransmitter storage. nih.govacs.org
Other Enzymes: The pyrrolidine framework has been employed to create selective inhibitors for various other enzymes. For instance, N-substituted pyrrolidine-2,5-diones have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2). ebi.ac.uk Polyhydroxylated pyrrolidine derivatives, known as aza-sugars, have been developed as selective inhibitors of enzymes like α-glucosidase and Golgi α-mannosidase II. nih.govrsc.org Additionally, combinatorial libraries based on pyrrolidine scaffolds have been used to identify potent and selective inhibitors of α-L-rhamnosidase. researchgate.netnih.gov
The table below summarizes key findings from in vitro studies on various pyrrolidine-based inhibitors.
| Derivative Class | Biochemical Target | Key In Vitro Findings | Reference |
|---|---|---|---|
| 2-Pyrrolidone-fused methylpyrroles | VEGFR-2 / PDGFRβ (Tyrosine Kinases) | Compound 11 (C(5)-Br) showed an IC50 of 179 nM against tube formation, approximately 2-fold stronger than sunitinib. | nih.gov |
| Pyrovalerone Analogs | Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) | Compounds like 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one are potent and selective inhibitors of DAT and NET over SERT. | nih.gov |
| N-propane-1,2(R)-diol Pyrrolidines | Vesicular Monoamine Transporter 2 (VMAT2) | Analog 11f showed a Ki of 45 nM for inhibition of dopamine uptake into vesicles. | nih.gov |
| N-substituted pyrrolidine-2,5-diones | Cyclooxygenase-2 (COX-2) | Compound 13e emerged as a potent and selective COX-2 inhibitor with an IC50 value of 0.98 µM and a selectivity index of 31.5 over COX-1. | ebi.ac.uk |
| Poly-substituted Pyrrolidines | α-L-rhamnosidase | Pyrrolidine 19 was identified as the most potent and selective inhibitor with a Ki of 0.24 µM. | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for Stereoisomers
The presence of a stereocenter at the C3 position of the pyrrolidin-2-one ring makes the development of stereoselective synthetic methods a paramount objective. While methods for the synthesis of pyrrolidinones and N-aryl lactams exist, efficient and highly stereoselective routes to specific enantiomers of 3-Amino-1-(3-methylphenyl)pyrrolidin-2-one are yet to be fully explored. Future research should focus on asymmetric catalysis to control the stereochemical outcome of the synthesis.
Potential strategies could involve:
Asymmetric Hydrogenation: The hydrogenation of a suitable prochiral precursor, such as a 3-imino or 3-enamino-pyrrolidin-2-one derivative, using chiral metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) could provide a direct route to enantiomerically enriched 3-amino-pyrrolidin-2-ones. nih.govacs.orgnih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids (e.g., aspartic acid or glutamic acid), could provide a robust pathway to optically pure stereoisomers. This approach would involve a series of transformations to construct the N-aryl pyrrolidinone core while retaining the initial stereochemistry.
Organocatalysis: The use of chiral organocatalysts, such as proline and its derivatives, could facilitate asymmetric reactions, for instance, a Michael addition of a nitrogen-containing nucleophile to an appropriate α,β-unsaturated precursor, to establish the chiral center at the C3 position with high enantioselectivity. unibo.itacs.org
The development of such synthetic routes would be crucial for studying the distinct properties and potential applications of each stereoisomer.
Exploration of New Derivatization Strategies for Enhanced Functionality
The primary amino group at the C3 position serves as a versatile handle for a wide array of derivatization reactions, enabling the synthesis of new families of compounds with potentially enhanced functionalities. Future research should systematically explore these derivatization possibilities to modulate the compound's physicochemical properties.
Key areas for exploration include:
Acylation and Sulfonylation: Reaction of the amino group with a variety of acyl chlorides, anhydrides, or sulfonyl chlorides would yield a library of amides and sulfonamides. These modifications can significantly impact solubility, lipophilicity, and hydrogen bonding capabilities.
Alkylation and Reductive Amination: Mono- or di-alkylation of the amino group, or its reaction with aldehydes and ketones followed by reduction, would introduce diverse alkyl and arylalkyl substituents. This could be used to tune the steric and electronic properties of the molecule.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates would lead to the formation of urea and thiourea derivatives, respectively. These functional groups are known to participate in various non-covalent interactions and could impart specific binding properties.
Formation of Schiff Bases and Heterocycles: Condensation with aldehydes and ketones can form Schiff bases, which can be further cyclized to generate novel heterocyclic systems fused or appended to the pyrrolidinone core.
A systematic exploration of these derivatization strategies, potentially employing high-throughput synthesis and screening, could lead to the discovery of molecules with tailored properties for various applications.
Advanced Mechanistic Studies on Chemical Reactivity
A thorough understanding of the chemical reactivity of this compound is essential for its effective utilization in synthesis and for predicting its behavior in different chemical environments. Future research should focus on detailed mechanistic studies of its key reactions.
Important areas of investigation include:
Lactam Ring-Opening Reactions: Investigating the kinetics and thermodynamics of the hydrolysis and aminolysis of the γ-lactam ring under various conditions (acidic, basic, enzymatic) would provide insights into its stability and potential as a precursor for γ-amino acid derivatives. Studies on analogous N-aryl-β-lactams have shown that the reaction mechanism can be influenced by the electronic nature of the N-aryl substituent. nih.govosti.govacs.org
Reactivity of the Amino Group: Detailed kinetic studies of the derivatization reactions mentioned in the previous section would allow for a quantitative comparison of the nucleophilicity of the amino group and the influence of the N-(3-methylphenyl) substituent on its reactivity.
Oxidation and Reduction Reactions: Exploring the electrochemical and chemical oxidation and reduction of the molecule could reveal pathways to novel functionalized compounds. For instance, oxidation could potentially target the pyrrolidinone ring or the tolyl group, while reduction could affect the carbonyl group.
Radical Reactions: Investigating the behavior of the compound under radical conditions could open up new avenues for C-H functionalization on either the pyrrolidinone or the aryl ring.
These mechanistic studies would not only provide fundamental chemical knowledge but also guide the rational design of new synthetic methodologies.
Comprehensive Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound at a molecular level. Future research should leverage a range of computational methods to build predictive models.
Key areas for computational investigation include:
Conformational Analysis: Determining the preferred conformations of the molecule and its derivatives is crucial for understanding its interactions with other molecules. The puckering of the pyrrolidinone ring and the orientation of the N-aryl and amino substituents will significantly influence its properties.
Electronic Structure Calculations: Density Functional Theory (DFT) calculations can be used to determine various electronic properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. arabjchem.org These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions.
Reaction Mechanism Modeling: Computational modeling of potential reaction pathways can provide detailed insights into transition state structures and activation energies, complementing experimental mechanistic studies. This can be particularly valuable for understanding the stereoselectivity of synthetic reactions.
Quantitative Structure-Property Relationship (QSPR) Studies: By calculating a range of molecular descriptors for a library of virtual derivatives, QSPR models can be developed to predict properties such as solubility, lipophilicity, and potentially even specific non-clinical activities.
These computational studies will not only rationalize experimental observations but also guide the design of new derivatives with desired properties, accelerating the research and development process.
Investigation of Novel Non-Clinical Applications in Emerging Fields
Beyond its potential in traditional areas of chemistry, the unique structural features of this compound suggest its potential for application in a variety of emerging fields.
Future research should explore these novel non-clinical applications:
Materials Science: The N-aryl pyrrolidinone scaffold can be a building block for novel polymers and functional materials. For instance, polymerization through the amino group or by incorporating the molecule into a larger polymer backbone could lead to materials with interesting thermal, mechanical, or optical properties. The electronic properties of the N-aryl group could also be exploited in the development of organic electronic materials.
Catalysis: Chiral derivatives of this compound could serve as ligands for asymmetric metal catalysis or as organocatalysts themselves. nih.govacs.orgnih.gov The combination of the pyrrolidinone backbone and the amino group provides a bidentate coordination site that could be effective in a range of asymmetric transformations.
Corrosion Inhibition: Pyrrolidinone derivatives have shown promise as corrosion inhibitors for various metals. nih.govnih.gov The presence of heteroatoms (N, O) and the aromatic ring in this compound suggests its potential to adsorb onto metal surfaces and form a protective layer. Future studies could evaluate its efficacy as a corrosion inhibitor for different metals and alloys under various corrosive conditions.
The exploration of these and other novel applications will require interdisciplinary collaboration and could lead to the discovery of new and valuable uses for this versatile chemical compound.
Q & A
Q. What synthetic routes are commonly employed for 3-Amino-1-(3-methylphenyl)pyrrolidin-2-one, and how can purity be validated?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions using pyrrolidin-2-one derivatives and substituted aryl halides. For example, Enamine Ltd. lists it as a building block for medicinal chemistry, suggesting its use in multi-step syntheses (e.g., coupling with arylpiperazine moieties) . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Comparative analysis with reference spectra (e.g., Chembase database ID: 58964) ensures accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer: While specific hazard data for this compound are limited, structurally similar compounds (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Recommended protocols include:
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer: Key techniques include:
- X-ray crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, leveraging hydrogen-bonding patterns for stability analysis .
- Spectroscopy: H/C NMR for functional group identification (e.g., amine and carbonyl peaks) and mass spectrometry (MS) for molecular weight confirmation .
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models predict the biological activity of this compound?
Methodological Answer: QSAR modeling involves:
Descriptor Calculation: Use Gaussian 03 to optimize 3D structures and compute quantum-chemical descriptors (e.g., dipole moment, HOMO-LUMO gaps) .
Model Validation: Apply leave-one-out (LOO) cross-validation and Y-scrambling tests to ensure robustness. For pyrrolidin-2-one derivatives, PCR (principal component regression) and JGI4 (topological descriptors) are critical predictors, explaining >90% of antiarrhythmic activity variance .
External Testing: Validate with an external subset (8 compounds) to confirm predictive power beyond the training set .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Methodological Answer: Contradictions arise from polymorphism or dynamic disorder. Strategies include:
- High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data accuracy.
- Software Tools: Employ SHELXD for phase determination and ORTEP-3 for graphical representation of thermal ellipsoids, highlighting regions of disorder .
- Hydrogen-Bond Analysis: Apply Etter’s graph-set notation to classify interactions (e.g., motifs) and identify stabilizing forces .
Q. What experimental approaches address gaps in toxicological and ecological data for this compound?
Methodological Answer:
- In Vitro Toxicity Screening: Use HepG2 cell assays to assess cytotoxicity (IC) and Ames tests for mutagenicity .
- Environmental Impact: Conduct OECD 301 biodegradation tests and Daphnia magna acute toxicity studies (48-hour EC) .
- Data Integration: Cross-reference with structurally analogous compounds (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) to infer hazard potential .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
